4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE is a complex organic compound that features a benzimidazole moiety, a nitro group, and a cyclohexanecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method starts with the nitration of benzimidazole to introduce the nitro group. This is followed by the coupling of the nitrobenzimidazole with a phenyl group through a substitution reaction. The final step involves esterification with cyclohexanecarboxylic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzimidazole derivatives.
Reduction: Formation of aminobenzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole moiety can interact with DNA or proteins, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities.
Nitrobenzimidazole: Similar structure but lacks the cyclohexanecarboxylate ester.
Cyclohexanecarboxylate Esters: Compounds with similar ester groups but different aromatic moieties.
Uniqueness
4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENYL CYCLOHEXANECARBOXYLATE is unique due to the combination of the benzimidazole moiety, nitro group, and cyclohexanecarboxylate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[4-(6-nitro-1H-benzimidazol-2-yl)phenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C20H19N3O4/c24-20(14-4-2-1-3-5-14)27-16-9-6-13(7-10-16)19-21-17-11-8-15(23(25)26)12-18(17)22-19/h6-12,14H,1-5H2,(H,21,22) |
InChI Key |
OJZSSMSGJIFPSR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.